molecular formula C24H20ClFN4O2S B1226122 2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide

Cat. No. B1226122
M. Wt: 483 g/mol
InChI Key: ZYOPHNLIMLMZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide is a member of imidazolidines.

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research has highlighted the potential of compounds similar to 2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide in antibacterial applications. For example, derivatives have shown moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli (Desai et al., 2008), and have been synthesized for potential antibacterial and analgesic applications (Farag et al., 2012). Moreover, certain derivatives have been designed for antibacterial and anti-enzymatic potential (Nafeesa et al., 2017).

Anti-Inflammatory and Analgesic Properties

These compounds have been synthesized and assayed for anti-inflammatory activity, with some derivatives showing significant results (Sunder et al., 2013). Additionally, they have been evaluated for their potential as anti-inflammatory and analgesic agents, further demonstrating the versatility of these compounds in medical research (Farag et al., 2012).

Photochemical and Electronic Properties

Studies on similar compounds have also explored their photochemical and electronic properties, assessing their potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020). This highlights a different aspect of these compounds, suggesting applications beyond medical and biological fields.

Vibrational Spectroscopy and Quantum Studies

Vibrational spectroscopy and quantum computational approaches have been applied to derivatives for understanding their molecular structure and interactions (Jenepha Mary et al., 2022). These studies provide deep insights into the physical and chemical properties of these compounds.

Antitumor Activities

Some derivatives have been synthesized and evaluated for antitumor activities, revealing their potential in cancer research and therapy (Zhu, 2015). This application is particularly important given the ongoing search for more effective cancer treatments.

Antioxidant and Antibacterial Studies

Further research has also been conducted on the antioxidant and antibacterial activities of derivatives, offering insights into their potential for therapeutic use in these areas (Karanth et al., 2019).

properties

Product Name

2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide

Molecular Formula

C24H20ClFN4O2S

Molecular Weight

483 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H20ClFN4O2S/c25-17-1-7-20(8-2-17)30-23(32)21(15-22(31)28-19-5-3-18(26)4-6-19)29(24(30)33)14-11-16-9-12-27-13-10-16/h1-10,12-13,21H,11,14-15H2,(H,28,31)

InChI Key

ZYOPHNLIMLMZHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=NC=C3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Reactant of Route 2
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2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Reactant of Route 3
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2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Reactant of Route 4
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2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide

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